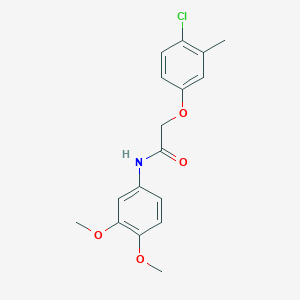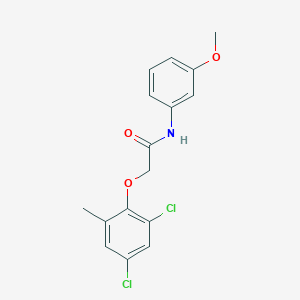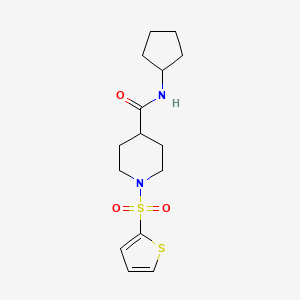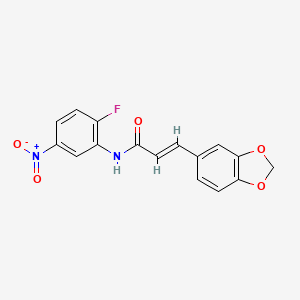
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a wide range of effects on metabolism and physical performance.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, obesity, diabetes, and cardiovascular disease. It has been shown to increase endurance and stamina in animal models, which has led to its use as a doping agent in sports. However, its potential benefits in the treatment of metabolic disorders and cardiovascular disease have also been investigated.
作用機序
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide works by activating the PPARδ receptor, which plays a key role in regulating lipid and glucose metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to improved endurance and physical performance. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and stamina in animal models, which is thought to be due to its effects on fatty acid oxidation and mitochondrial biogenesis. It has also been shown to improve glucose tolerance and insulin sensitivity, which could have potential applications in the treatment of diabetes. In addition, it has been shown to have anti-inflammatory effects and to protect against oxidative stress, which could have potential applications in the treatment of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its selectivity for the PPARδ receptor, which allows for more precise manipulation of metabolic pathways. However, one limitation is that it has been shown to have potential carcinogenic effects in animal models, which could limit its use in some experiments.
将来の方向性
There are many potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is its potential applications in the treatment of cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-chloro-3-methylphenol with 3,4-dimethoxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to give the corresponding amine. This amine is then acetylated with acetic anhydride to produce 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide. The overall yield of this synthesis method is around 35%.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-13(5-6-14(11)18)23-10-17(20)19-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFYGJPLWJYRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6257982 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)




![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5722716.png)
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)